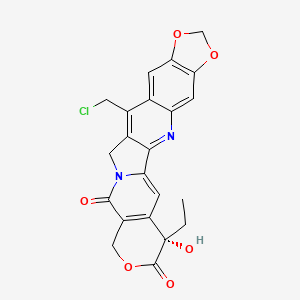
2,6-二氨基嘌呤核苷
描述
2,6-Diaminopurine riboside is a purine nucleoside.
科学研究应用
微生物合成和生物转化
- 通过利用细菌细胞作为生物催化剂,高效合成2,6-二氨基嘌呤核苷。这一过程在制药领域中具有应用,可用于抗癌药物和抗病毒药物的生产(Médici, Lewkowicz, & Iribarren, 2006)。
- 利用热嗜盐细菌 Geobacillus stearothermophilus 高效、绿色地获得2,6-二氨基嘌呤核苷。这表明其在生产前药物前体或反义寡核苷酸合成中的潜在用途(De Benedetti et al., 2012)。
化学合成和核酸研究3. 通过化学合成2,6-二氨基嘌呤核糖苷衍生物来研究核酸的结构和功能。这包括蛋白质-核酸相互作用和多核苷酸构象的分析 (Pasternak et al., 2007)。
- 对2,6-二氨基嘌呤核糖苷的荧光研究有助于理解核酸和蛋白质的结构和功能,特别是在酶反应和碱基配对中 (Ward, Reich, & Stryer, 1969)。
核苷和核苷酸的修饰5. 对2,6-二氨基嘌呤核糖苷衍生物的新型合成方法扩展了我们对这些化合物在生物系统中的反应性和应用的理解 (Golubeva & Shipitsyn, 2007)。
- 将2,6-二氨基嘌呤纳入核苷酸磷酸酯中,如在小鼠中所示,表明其在生物过程和核苷酸合成中的潜在作用 (Wheeler & Skipper, 1953)。
转录和分子识别研究7. 对2,6-二氨基嘌呤对DNA转录的影响研究揭示了其抑制作用,暗示其在转录调控和研究转录耦合核苷酸切除修复中的潜在应用 (Tan et al., 2022)。
- 在核酸中使用2,6-二氨基嘌呤突显了其对分子识别的影响,影响与配体和DNA的相互作用,从而有助于理解药物-DNA相互作用 (Bailly & Waring, 1998)。
属性
CAS 编号 |
24649-67-0 |
|---|---|
产品名称 |
2,6-Diaminopurine riboside |
分子式 |
C10H14N6O4 |
分子量 |
282.26 g/mol |
IUPAC 名称 |
2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15) |
InChI 键 |
ZDTFMPXQUSBYRL-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
其他 CAS 编号 |
2096-10-8 |
同义词 |
2,6-diaminopurine ribonucleoside 2,6-diaminopurine riboside 2-aminoadenosine |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

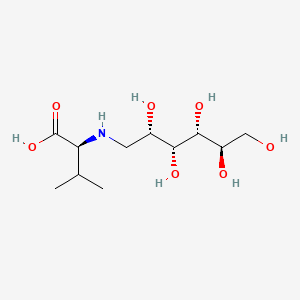
![1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B1203975.png)

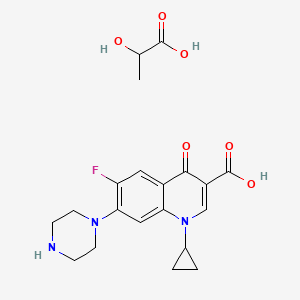
![[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B1203982.png)
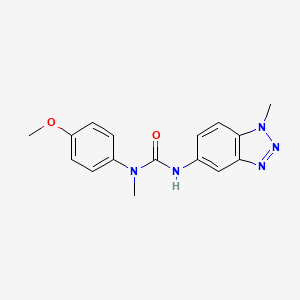
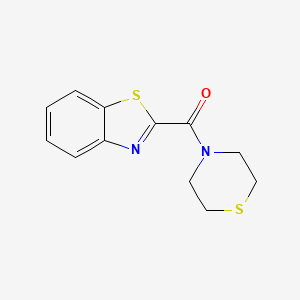
![N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide](/img/structure/B1203986.png)
![N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1203988.png)


isoquinolyl)amine](/img/structure/B1203996.png)
